molecular formula C13H12ClNO2S B2561942 N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide CAS No. 449170-26-7

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2561942
CAS No.: 449170-26-7
M. Wt: 281.75
InChI Key: KUAGGPJFSBECQT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a thiophene ring attached to a carboxamide group, with a substituted phenyl ring containing chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has the chemical formula C₁₃H₁₂ClN₁O₂S. The synthesis typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with thiophene-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under reflux conditions in solvents like dichloromethane or tetrahydrofuran.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it possesses significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest strong bactericidal effects, with some derivatives demonstrating MIC values as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80

The compound has also been noted for its anti-biofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies have indicated that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the activity of inflammatory mediators.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. It is hypothesized that it may bind to enzymes or receptors involved in critical pathways, thereby modulating their activity and leading to therapeutic effects. For example, its action against bacterial DNA gyrase and dihydrofolate reductase has been confirmed, with IC₅₀ values indicating potent inhibition .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound demonstrates unique properties due to the presence of the thiophene ring which enhances its biological activity.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamideModerateLow
N-(2-chloro-4-methoxy-5-methylphenyl)tetrahydro-2H-pyran-4-carboxamideLowModerate

Case Studies

Several case studies highlight the potential applications of this compound in treating infections caused by resistant strains of bacteria. For instance, a study demonstrated its effectiveness in a murine model infected with Staphylococcus aureus, where treated subjects showed significantly lower bacterial loads compared to controls .

Additionally, research into its anti-inflammatory capabilities suggests potential use in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, warranting further clinical exploration.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-8-6-10(11(17-2)7-9(8)14)15-13(16)12-4-3-5-18-12/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGGPJFSBECQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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